4-(Benzyloxy)-2-methoxybenzonitrile
CAS No.: 719274-37-0
Cat. No.: VC2394281
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 719274-37-0 |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 2-methoxy-4-phenylmethoxybenzonitrile |
| Standard InChI | InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
| Standard InChI Key | VLNZEGSKTAONOT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N |
| Canonical SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N |
Introduction
4-(Benzyloxy)-2-methoxybenzonitrile is an organic compound with the molecular formula C15H13NO. It is a derivative of benzonitrile, featuring a benzene ring substituted with a cyano group, a benzyloxy group at the para position, and a methoxy group at the ortho position relative to the cyano group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile
The synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile typically involves a multi-step process. One common method starts with 4-hydroxy-2-methoxybenzonitrile, which is reacted with benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyloxy group. This reaction is often carried out in a solvent such as dry DMF at low temperatures, followed by stirring at room temperature for several hours .
| Reagents | Conditions | Yield |
|---|---|---|
| 4-Hydroxy-2-methoxybenzonitrile | Dry DMF, 0°C, then RT | 89% |
| Benzyl bromide | Slow addition | - |
| Potassium carbonate | - | - |
Comparison with Similar Compounds
4-(Benzyloxy)-2-methoxybenzonitrile can be compared to other benzonitrile derivatives, such as 4-Benzyloxy-3-methoxybenzonitrile, which has been studied for its potential in nanoelectronics and optoelectronics due to its conjugated structure. The positioning of the methoxy group at the ortho position in 4-(Benzyloxy)-2-methoxybenzonitrile may influence its reactivity and biological activity differently compared to its meta-substituted analogs.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-Benzyloxy-3-methoxybenzonitrile | Methoxy at meta position | Different reactivity and biological activity |
| 4-(Benzyloxy)-2-methoxybenzonitrile | Methoxy at ortho position | Potential for distinct biological interactions |
Safety and Handling
Given the lack of specific safety data for 4-(Benzyloxy)-2-methoxybenzonitrile, it is advisable to handle this compound with caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Similar compounds containing a benzonitrile group can be toxic and flammable.
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